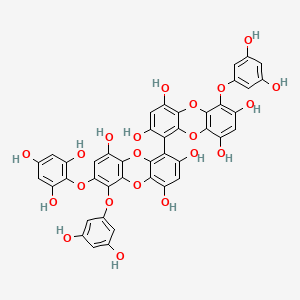
2-O-(2,4,6-Trihydroxyphenyl)-6,6'-bieckol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound seems to be related to a class of compounds known as phenols, which are aromatic compounds with one or more hydroxyl groups attached to the aromatic ring .
Synthesis Analysis
While specific synthesis methods for “2-O-(2,4,6-Trihydroxyphenyl)-6,6’-bieckol” were not found, there are general methods for synthesizing related compounds. For instance, genistein has been synthesized from 2,4,6-trihydroxyphenyl ethanone via protection of two hydroxyl substituent in triol as methoxymethyl ester .Molecular Structure Analysis
The molecular structure of related compounds involves a phenolic ring with multiple hydroxyl groups .Chemical Reactions Analysis
The chemical reactions involving related compounds are diverse. For example, the conversion of cyanidin into protocatechuic acid and 2-(2,4,6-trihydroxyphenyl)acetic acid involves hydrolytic attack of the flavylium carbon at position 2 .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds depend on their specific structures. For example, a related compound, 1-(3-Acetyl-2,4,6-trihydroxyphenyl)-1,5-anhydro-2-O-(3,4,5-trihydroxybenzoyl)hexitol, has a molecular formula of C21H22O13 and a monoisotopic mass of 482.106049 Da .Safety And Hazards
Future Directions
The future directions for research on related compounds are diverse and depend on their specific structures and properties. For example, research on phenazines has focused on their potential applications in medicinal chemistry due to their wide spectrum of biological activities . Similarly, research on metal-organic frameworks (MOFs) derived from related compounds has focused on their potential applications in gas adsorption .
properties
CAS RN |
89079-38-9 |
|---|---|
Product Name |
2-O-(2,4,6-Trihydroxyphenyl)-6,6'-bieckol |
Molecular Formula |
C42H26O21 |
Molecular Weight |
866.6 g/mol |
IUPAC Name |
4-(3,5-dihydroxyphenoxy)-9-[6-(3,5-dihydroxyphenoxy)-2,4,9-trihydroxy-7-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1-yl]dibenzo-p-dioxin-1,3,6,8-tetrol |
InChI |
InChI=1S/C42H26O21/c43-13-1-14(44)4-18(3-13)57-35-26(54)11-27(55)36-41(35)62-33-24(52)9-20(48)30(39(33)60-36)31-21(49)10-25(53)34-40(31)61-37-28(56)12-29(59-32-22(50)7-17(47)8-23(32)51)38(42(37)63-34)58-19-5-15(45)2-16(46)6-19/h1-12,43-56H |
InChI Key |
YHMKGQNHXHEHMW-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C(=C4O3)C5=C6C(=C(C=C5O)O)OC7=C(O6)C(=CC(=C7OC8=CC(=CC(=C8)O)O)OC9=C(C=C(C=C9O)O)O)O)O)O)O)O)O |
Canonical SMILES |
C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C(=C4O3)C5=C6C(=C(C=C5O)O)OC7=C(O6)C(=CC(=C7OC8=CC(=CC(=C8)O)O)OC9=C(C=C(C=C9O)O)O)O)O)O)O)O)O |
Other CAS RN |
89079-38-9 |
synonyms |
2-O-(2,4,6-trihydroxyphenyl)-6,6'-bieckol 2-TP-6,6'-bieckol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



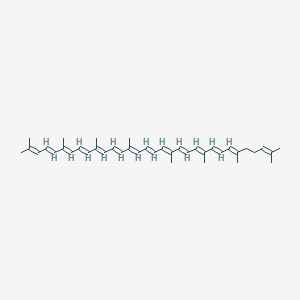
![{[(Me3NH)8 Si2 W18 Nb6 O77] nH2O, Dimerized Keggin}](/img/structure/B1258201.png)
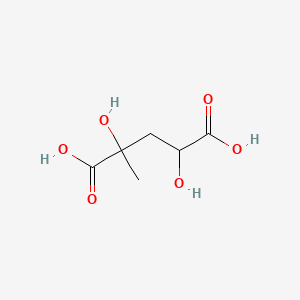
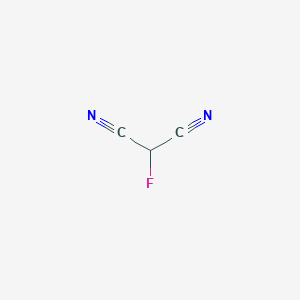
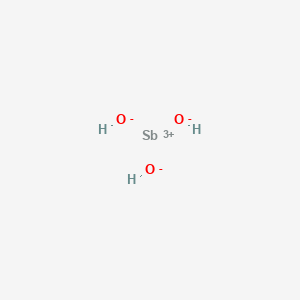
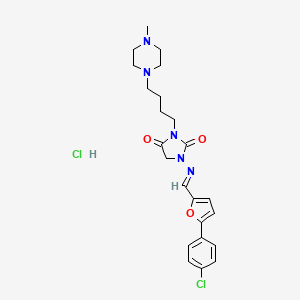
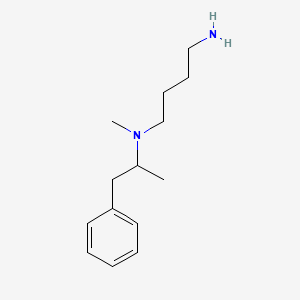
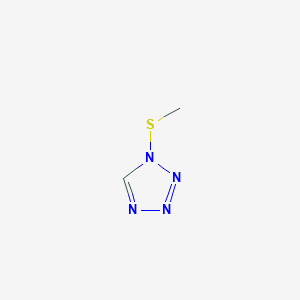
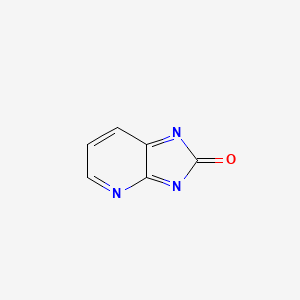
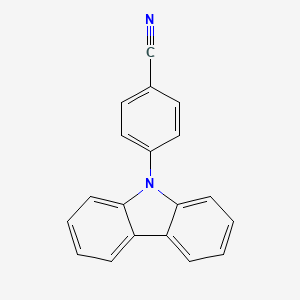
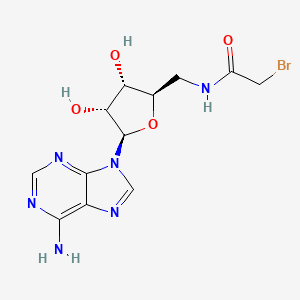
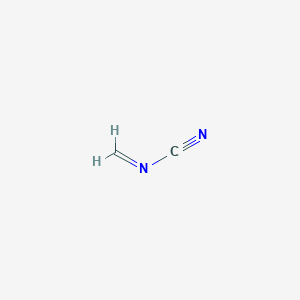
![2-[(2R)-2-benzamidopropanoyl]sulfanylacetic Acid](/img/structure/B1258219.png)
![3-Piperidinamine,N-[(2-methoxyphenyl)methyl]-2-phenyl-,(2S,3S)-](/img/structure/B1258222.png)